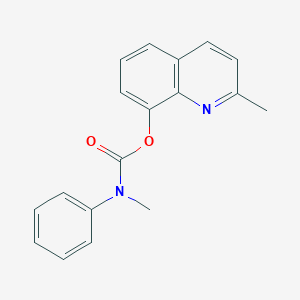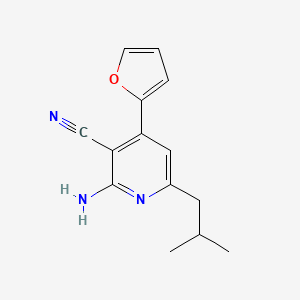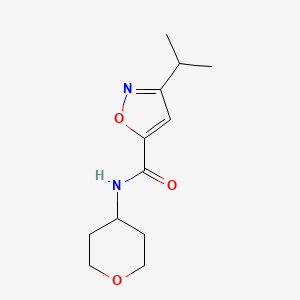
2-methyl-8-quinolinyl methyl(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-8-quinolinyl methyl(phenyl)carbamate” is a chemical compound with the linear formula C18H16N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H16N2O2S . It has a molecular weight of 324.404 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 345.1±24.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 58.9±3.0 kJ/mol, and flash point of 162.5±22.9 °C . It also has a molar refractivity of 61.9±0.3 cm3, polar surface area of 51 Å2, polarizability of 24.6±0.5 10-24 cm3, surface tension of 48.0±3.0 dyne/cm, and molar volume of 179.5±3.0 cm3 .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
One significant application of compounds related to "2-methyl-8-quinolinyl methyl(phenyl)carbamate" is their role as acetylcholinesterase inhibitors. Research indicates that carbamic acid esters derived from quinolin-6-ol and tetrahydroquinolin-6-ols, including those with methyl or phenyl substitutions, exhibit potential as novel inhibitors of acetylcholinesterase. This application is particularly relevant in the context of Alzheimer's disease, where such compounds have shown cognitive improvements in preclinical models, comparable to standard Alzheimer's disease drugs. These findings suggest that derivatives of "this compound" could be explored for their therapeutic potential in neurodegenerative diseases (Decker, 2007).
Donor−Acceptor Conjugated Polymers
Another area of application is in the synthesis and photophysics of conjugated polymers and oligomers with donor−acceptor architectures. Alternating carbazole−quinoline and phenothiazine−quinoline copolymers, and related oligomers, have been synthesized, displaying significant solution and solid-state photophysics. These materials exhibit smaller optical band gaps and positive solvatochromism, indicative of their potential in electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices (Jenekhe, Lu, & Alam, 2001).
Synthesis and Characterization of Quinoline Derivatives
Further research has focused on the synthesis and characterization of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds. These studies have expanded the chemical repertoire of quinoline derivatives, laying the groundwork for the development of new materials with potential applications in catalysis, sensor technology, and medicinal chemistry (Saeed, Abbas, Ibrar, & Bolte, 2014).
Metal-free Organic Synthesis
The compound and its derivatives have been applied in metal-free organic synthesis, such as the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This process, utilizing carbazates as eco-friendly ester sources, underscores the versatility of quinoline derivatives in facilitating sustainable and efficient synthetic pathways in organic chemistry (Xie et al., 2019).
Catalyst in Amine and Copper-free Sonogashira Coupling
Quinoline derivatives have also been utilized as catalysts in amine and copper-free Sonogashira coupling reactions. This application showcases the compound's role in facilitating important carbon-carbon bond-forming reactions, which are crucial in the synthesis of complex organic molecules and materials (Kumar, Saleem, Mishra, & Singh, 2017).
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-11-12-14-7-6-10-16(17(14)19-13)22-18(21)20(2)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPTUVOZYDBRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N(C)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)
![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)


![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
